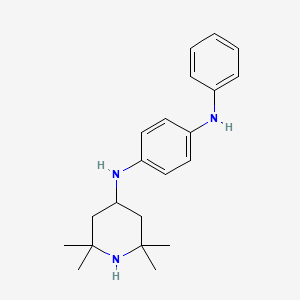![molecular formula C12H16N2O3 B1654631 ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate CAS No. 25445-81-2](/img/structure/B1654631.png)
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ It is a hydrazine derivative that features a methoxyphenyl group and an ethylidene hydrazine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate typically involves the condensation of ethyl hydrazinecarboxylate with 4-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve ethyl hydrazinecarboxylate and 4-methoxyacetophenone in an appropriate solvent, such as ethanol.
Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy group.
科学研究应用
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is explored for use in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate
- Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxamide
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydrazine carboxylate moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
属性
CAS 编号 |
25445-81-2 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)14-13-9(2)10-5-7-11(16-3)8-6-10/h5-8H,4H2,1-3H3,(H,14,15) |
InChI 键 |
MDAMGLVNTWVXAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
规范 SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)









![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1654571.png)
